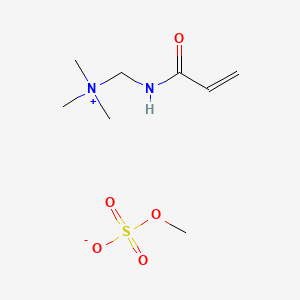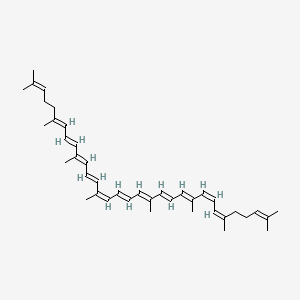
1H-Cyclopenta(b)quinolin-9-amine, 2,3-dihydro-N-butyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Cyclopenta(b)quinolin-9-amine, 2,3-dihydro-N-butyl- is a quinoline derivative known for its ability to inhibit the activity of tyrosine kinases. This compound binds to the active site of the enzyme, preventing it from binding to its substrate and thus inhibiting its activity .
准备方法
The synthesis of 1H-Cyclopenta(b)quinolin-9-amine, 2,3-dihydro-N-butyl- involves several steps. One common method includes the reaction between 6-(N′-tert-butoxycarbonylhydrazino)-nicotinic acid, activated by 2-chloro-4,6-dimethoxy-1,3,5-triazine, and N-methylmorpholine in a solvent . The reaction conditions typically involve maintaining a dark, sealed environment at temperatures between 2-8°C .
化学反应分析
1H-Cyclopenta(b)quinolin-9-amine, 2,3-dihydro-N-butyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a reference standard in pharmaceutical testing and has been shown to inhibit the tyrosine kinase EGFR with an IC50 value . Its ability to inhibit tyrosine kinases makes it a valuable tool in cancer research and drug development .
作用机制
The mechanism of action of 1H-Cyclopenta(b)quinolin-9-amine, 2,3-dihydro-N-butyl- involves binding to the active site of tyrosine kinases, preventing the enzyme from binding to its substrate. This inhibition disrupts the signaling pathways that rely on tyrosine kinase activity, ultimately affecting cellular processes such as proliferation and survival .
相似化合物的比较
1H-Cyclopenta(b)quinolin-9-amine, 2,3-dihydro-N-butyl- is unique compared to other quinoline derivatives due to its specific inhibition of tyrosine kinases. Similar compounds include 2,3-dihydro-7-methyl-1H-cyclopenta(b)quinolin-9-amine and 2,3,5,6,7,8-hexahydro-1H-cyclopenta(b)quinolin-9-amine . These compounds share structural similarities but differ in their specific biological activities and applications .
属性
CAS 编号 |
7032-31-7 |
|---|---|
分子式 |
C16H20N2 |
分子量 |
240.34 g/mol |
IUPAC 名称 |
N-butyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine |
InChI |
InChI=1S/C16H20N2/c1-2-3-11-17-16-12-7-4-5-9-14(12)18-15-10-6-8-13(15)16/h4-5,7,9H,2-3,6,8,10-11H2,1H3,(H,17,18) |
InChI 键 |
XMEQYUOZRYWGKJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC1=C2CCCC2=NC3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide](/img/structure/B12805815.png)
